2-Bromo-3-isothiocyanatopyridine
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Overview
Description
2-Bromo-3-isothiocyanatopyridine is a chemical compound with the CAS Number: 1360887-36-0 . It has a molecular weight of 215.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrN2S/c7-6-5 (9-4-10)2-1-3-8-6/h1-3H . This indicates the molecular structure of the compound, which includes a bromine atom (Br), a nitrogen atom (N), and a sulfur atom (S) among others .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it has been noted that similar compounds can be used in copper-catalyzed reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.07 .Scientific Research Applications
Spectroscopic and Optical Studies
- 5-Bromo-2-(trifluoromethyl)pyridine has been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These techniques, along with density functional theory (DFT), provide insights into the molecular structure and properties of bromopyridines (Vural & Kara, 2017).
Synthesis and Biological Activities
- A study on the efficient synthesis of novel pyridine-based derivatives, including bromopyridines, revealed potential biological activities. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Antimicrobial Applications
- Certain cyanopyridine derivatives, synthesized from bromopyridines, exhibited antimicrobial activity against a range of bacteria. These derivatives could have potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Corrosion Inhibition
- Bromopyridine compounds, specifically Schiff bases, have been studied for their role in inhibiting carbon steel corrosion in acidic environments. This application is significant in industrial settings to protect metals from corrosion (El-Lateef et al., 2015).
Chemical Synthesis and Reactions
- The synthesis of bromopyridines through regiocontrolled nucleophilic aromatic substitution reactions highlights their importance in chemical synthesis. These reactions form key precursors for further chemical transformations (Begouin et al., 2013).
Structural and Stereochemical Studies
- Studies on the structure and stereochemistry of bromopyridine derivatives have been conducted. These studies are crucial for understanding the molecular configurations and potential pharmacological activities of these compounds (Zhou et al., 2015).
Catalytic Applications
- Bromopyridines have been used in catalytic processes, such as palladium-mediated functionalization, demonstrating their utility in complex organic syntheses (Ji et al., 2003).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives , which have been found to inhibit FLT3, a type of receptor tyrosine kinase involved in the regulation of hematopoiesis .
Mode of Action
2-Bromo-3-isothiocyanatopyridine participates in a copper-catalyzed cascade reaction with isocyanides, leading to the formation of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation .
Biochemical Pathways
The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities, including acting as xanthine oxidase inhibitors, antibiotics, and anticancer agents .
Result of Action
The resulting benzo[d]imidazo[5,1-b]thiazole derivatives are known to have various biological and medicinal activities .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-isothiocyanatopyridine has been found to participate in copper-catalyzed cascade reactions, leading to the synthesis of benzo[d]imidazo[5,1-b]thiazole derivatives . This chemistry involves intermolecular [3 + 2] cycloaddition and intramolecular Ullmann-type C–S bond formation . The enzymes, proteins, and other biomolecules that this compound interacts with are yet to be fully identified.
Molecular Mechanism
It is known to participate in copper-catalyzed cascade reactions
Properties
IUPAC Name |
2-bromo-3-isothiocyanatopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHQZIPWRBCPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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